The Strategic Utility of (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic Acid in Modern Drug Discovery
The Strategic Utility of (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, and critical applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven protocols. The CAS number for this compound is 2377608-88-1 .
Introduction: The Emergence of a Versatile Synthetic Intermediate
Boronic acids and their derivatives have become indispensable tools in the arsenal of the modern synthetic chemist, largely due to their stability, functional group tolerance, and versatile reactivity.[1] Among these, (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid has garnered significant attention as a valuable scaffold in the synthesis of complex organic molecules. The presence of the chloro and benzodioxole moieties offers unique electronic and steric properties, making it a strategic choice for introducing this substituted phenyl ring into a target molecule.
The benzodioxole ring system is a common structural motif in a wide array of biologically active natural products and synthetic compounds.[2] The addition of a chlorine atom to this scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, a strategy frequently employed in medicinal chemistry to enhance efficacy and metabolic stability.[3] This guide will explore the synthesis, properties, and, most importantly, the practical application of this boronic acid in the context of drug discovery.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective utilization in synthesis. While specific experimental data for (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid is not extensively documented in publicly available literature, we can infer its properties based on related structures and general principles of boronic acids.
Table 1: Physicochemical Properties of (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic Acid and Related Compounds
| Property | (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid | 5-Chloro-1,3-benzodioxole[4] | 2-(1,3-Benzodioxol-5-yl)ethanol[5] |
| CAS Number | 2377608-88-1 | 7228-38-8 | 6006-82-2 |
| Molecular Formula | C₇H₆BClO₄ | C₇H₅ClO₂ | C₉H₁₀O₃ |
| Molecular Weight | 200.39 g/mol | 156.57 g/mol | 166.17 g/mol |
| Appearance | Expected to be a solid | Liquid | Liquid |
| Solubility | Generally soluble in organic solvents (e.g., Dioxane, THF, DMF) and aqueous base. Low solubility in non-polar solvents and neutral water is expected.[6] | No data | No data |
| Stability | Air-sensitive, moisture-sensitive. Store under an inert atmosphere.[7] | No data | No data |
Boronic acids are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines, especially in the solid state or in non-polar solvents. This equilibrium can impact their reactivity and solubility.[6]
Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
[8]#### 4.1. Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust and validated starting point for the Suzuki-Miyaura coupling of (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid with an aryl bromide. Optimization of the catalyst, base, and solvent may be necessary for different substrates.
Materials:
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(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
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Triphenylphosphine (PPh₃) (4 mol%)
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Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
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Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validating System and Causality:
-
Palladium Pre-catalyst and Ligand: Pd(OAc)₂ in combination with PPh₃ forms the active Pd(0) catalyst in situ. The ligand stabilizes the palladium center and influences the reaction's efficiency.
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Base (K₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid. T[8]he choice of base can significantly impact the reaction outcome.
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Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water also plays a role in the catalytic cycle.
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is critical for a successful reaction.
Applications in Drug Discovery and Medicinal Chemistry
The (6-Chloro-2H-1,3-benzodioxol-5-yl) moiety is a valuable pharmacophore found in various biologically active molecules. Its incorporation into drug candidates can influence their binding affinity to target proteins and their overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Boronic acids themselves have emerged as a significant class of therapeutic agents, with several FDA-approved drugs containing a boronic acid functional group. T[9]hese compounds often act as enzyme inhibitors by forming a reversible covalent bond with active site serine or threonine residues.
[6]While specific examples of drugs containing the (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid scaffold are not yet prevalent in the market, its utility as a building block in the synthesis of potential drug candidates is clear. For instance, it can be used to synthesize analogs of known drugs to explore structure-activity relationships (SAR). The development of novel β-lactamase inhibitors is an area where boronic acid-based compounds are showing significant promise.
[10][11]### 6. Safety, Handling, and Storage
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. *[4][5] Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. A[7]void contact with skin and eyes. I[4]n case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. B[7]oronic acids are often sensitive to moisture and air.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid stands as a testament to the power of rational design in synthetic chemistry. Its unique combination of a biologically relevant benzodioxole core, a modulating chlorine substituent, and a versatile boronic acid handle makes it an invaluable tool for the construction of novel molecular architectures. This guide has provided a foundational understanding of its properties, synthesis, and application, with the aim of empowering researchers to leverage this key building block in their quest for the next generation of therapeutics. The continued exploration of such strategic intermediates will undoubtedly fuel innovation in drug discovery and development for years to come.
References
-
Mascitti, J. A., & Corella, J. A. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7(56), 35387-35392. Retrieved from [Link]
-
da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. Retrieved from [Link]
-
AEB Group. (2025). Safety Data Sheet. Retrieved from [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
De Luca, F., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemRxiv. Retrieved from [Link]
-
Alam, M. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130526. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
De Luca, F., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org. Retrieved from [Link]
-
Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2582. Retrieved from [Link]
-
Akkaya, E. U., et al. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC). Chemosensors, 13(7), 175. Retrieved from [Link]
-
Bushey, R. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. Retrieved from [Link]
-
Stella, V. J., & Middaugh, C. R. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]
-
Piste, P. B., et al. (2013). Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. International Journal of ChemTech Research, 5(5), 2199-2203. Retrieved from [Link]
-
Letaconnoux, T., & Pucheault, M. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2630. Retrieved from [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
-
Lakshmanan, D., et al. (2011). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzodioxoles | Fisher Scientific [fishersci.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 11. researchgate.net [researchgate.net]
